REACTION_CXSMILES
|
[O-:1][P:2]([O-:5])([O-:4])=[O:3].[O-:6][P:7]([O-:10])([O-:9])=[O:8].[O-:11][P:12]([O-:15])([O-:14])=[O:13].[F-:16].[Ca+2:17].[Ca+2].[Ca+2].[Ca+2].[Ca+2]>O>[O-:3][P:2]([O-:5])([O-:4])=[O:1].[O-:8][P:7]([O-:10])([O-:9])=[O:6].[O-:13][P:12]([O-:15])([O-:14])=[O:11].[F-:16].[Ca+2:17].[Ca+2:17].[Ca+2:17].[Ca+2:17].[Ca+2:17].[OH-:1].[Ca+2:17].[OH-:1] |f:0.1.2.3.4.5.6.7.8,10.11.12.13.14.15.16.17.18,19.20.21|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A fluid bed reactor unit of the type illustrated in the drawing
|
Type
|
ADDITION
|
Details
|
The hot calcines are introduced tnto the fluid bed reactor unit at a temperature of about 500°-600° C (932°-1112° F)
|
Type
|
ADDITION
|
Details
|
a fluidizing air stream is introduced through the windbox of the fluid bed reactor at ambient temperature
|
Name
|
phosphate rock
|
Type
|
product
|
Smiles
|
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[F-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]
|
Name
|
calcium hydroxide
|
Type
|
product
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-:1][P:2]([O-:5])([O-:4])=[O:3].[O-:6][P:7]([O-:10])([O-:9])=[O:8].[O-:11][P:12]([O-:15])([O-:14])=[O:13].[F-:16].[Ca+2:17].[Ca+2].[Ca+2].[Ca+2].[Ca+2]>O>[O-:3][P:2]([O-:5])([O-:4])=[O:1].[O-:8][P:7]([O-:10])([O-:9])=[O:6].[O-:13][P:12]([O-:15])([O-:14])=[O:11].[F-:16].[Ca+2:17].[Ca+2:17].[Ca+2:17].[Ca+2:17].[Ca+2:17].[OH-:1].[Ca+2:17].[OH-:1] |f:0.1.2.3.4.5.6.7.8,10.11.12.13.14.15.16.17.18,19.20.21|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A fluid bed reactor unit of the type illustrated in the drawing
|
Type
|
ADDITION
|
Details
|
The hot calcines are introduced tnto the fluid bed reactor unit at a temperature of about 500°-600° C (932°-1112° F)
|
Type
|
ADDITION
|
Details
|
a fluidizing air stream is introduced through the windbox of the fluid bed reactor at ambient temperature
|
Name
|
|
Type
|
product
|
Smiles
|
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[F-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |